molecular formula C17H22N6O B6460244 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2549030-76-2

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Numéro de catalogue: B6460244
Numéro CAS: 2549030-76-2
Poids moléculaire: 326.4 g/mol
Clé InChI: RXUONGZAAHXJJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a tetrahydroquinazoline core linked via a piperazine moiety to a 6-methoxypyrimidine group. Its molecular formula is C₁₇H₂₁N₅O, with a molecular weight of 311.39 g/mol (calculated). The methoxy group at the 6-position of the pyrimidine ring is critical for its pharmacological interactions, particularly as an allosteric modulator of AMPA receptors .

Propriétés

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-24-16-10-15(19-12-20-16)22-6-8-23(9-7-22)17-13-4-2-3-5-14(13)18-11-21-17/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUONGZAAHXJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or similar reagents.

    Substitution with Piperazine: The quinazoline core is then reacted with piperazine under suitable conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

    Introduction of the Methoxypyrimidine Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Analyse Des Réactions Chimiques

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives of the quinazoline core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or quinazoline rings, using reagents like alkyl halides or aryl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to bind to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

Table 1: Key Structural Modifications and Physicochemical Properties
Compound Name / ID Substituent (Pyrimidine Position) Molecular Weight (g/mol) Key Data (Yield, m.p., Activity) Source
Target Compound 6-OCH₃ 311.39 N/A (Theoretical) N/A
4-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline 6-(3,5-dimethylpyrazole), 2-CH₃ 404.52 ChemSpider ID: 103793078
4-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline 6-CH₃, 2-morpholine 408.49 PubChem data unavailable (JavaScript error)
4-(4-(Benzyloxy)phenoxy)-2-methyl-5,6,7,8-tetrahydroquinazoline Benzyloxy-phenoxy substituent 389.47 SAR analysis for AMPA receptor modulation
4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidine Thienopyrimidine core 407.54 Anticancer activity (IC₅₀ values pending)

Key Observations :

  • The 6-methoxy group in the target compound enhances receptor binding specificity compared to bulkier groups like benzyloxy (e.g., compound 4a in ) .
  • Morpholine-containing derivatives () may improve solubility but reduce AMPA receptor affinity compared to methoxy groups .

Pharmacological Activity and SAR Trends

Critical Insights :

  • The tetrahydroquinazoline core is essential for AMPA receptor modulation, as seen in and . Replacing it with a thienopyrimidine () shifts activity toward anticancer targets .
  • Substituent bulk and polarity directly correlate with receptor selectivity. For example, tert-butyl groups (e.g., compound 1l in ) reduce aqueous solubility but improve blood-brain barrier penetration .

Activité Biologique

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring and a methoxypyrimidine moiety, which contribute to its diverse pharmacological properties. Understanding its biological activity is critical for exploring its therapeutic potential in various medical applications.

  • Molecular Formula: C17H22N6O
  • Molecular Weight: 326.4 g/mol
  • CAS Number: 2549030-76-2

The biological activity of this compound primarily stems from its interaction with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor and receptor modulator. For instance, it has been observed to inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . This inhibition can lead to reduced inflammation and may have implications for treating conditions such as arthritis and other inflammatory diseases.

Biological Activities

The following table summarizes the key biological activities associated with 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains, including E. coli and S. aureus.
Antiproliferative Demonstrates cytotoxic effects on cancer cell lines such as HeLa and A549.
Anti-inflammatory Inhibits COX and iNOS, leading to reduced inflammatory responses.
Neuroprotective Potential protective effects against neurodegeneration through modulation of signaling pathways.

Case Studies

  • Antimicrobial Activity:
    In a recent study, the compound was evaluated for its antibacterial properties against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be 62.5 µg/mL and 78.12 µg/mL respectively, indicating significant antibacterial activity .
  • Antiproliferative Effects:
    The antiproliferative effects were assessed on HeLa and A549 cell lines with IC50 values of 226 µg/mL and 242.52 µg/mL respectively. This suggests that the compound can inhibit cancer cell growth effectively .
  • Neuroprotective Potential:
    Research indicates that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis

When comparing 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline with similar compounds in terms of biological activity, it stands out due to its unique substitution pattern which enhances its interaction with biological targets:

Compound Key Activity
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidineAntimicrobial and anti-inflammatory
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylthiadiazoleAnticancer properties

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.